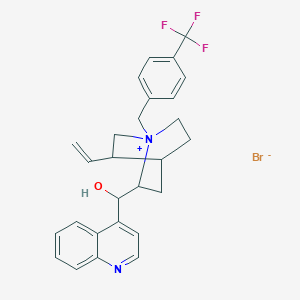
Emeraldine
Overview
Description
Emeraldine is a form of polyaniline, a conducting polymer that has garnered significant interest due to its unique electrical properties and stability. Polyaniline exists in three oxidation states: leucothis compound, this compound, and pernigraniline. Among these, this compound is the most stable and useful form, often referred to as this compound base when undoped and this compound salt when doped with an acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Emeraldine is typically synthesized through the oxidative polymerization of aniline. The process involves dissolving aniline in an acidic medium, followed by the addition of an oxidizing agent such as ammonium persulfate. The reaction conditions, including the pH and temperature, significantly influence the properties of the resulting polyaniline .
Industrial Production Methods
In industrial settings, the production of this compound involves similar oxidative polymerization techniques but on a larger scale. The process is optimized for higher yields and better control over the polymer’s properties. The use of continuous reactors and advanced purification methods ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Emeraldine undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to pernigraniline or reduced to leucothis compound.
Protonation and Deprotonation: The this compound base can be protonated to form this compound salt, which significantly enhances its electrical conductivity.
Substitution Reactions: This compound can undergo substitution reactions, where functional groups are introduced to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Ammonium persulfate, ferric chloride.
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, ammonium hydroxide.
Major Products
This compound Salt: Formed by protonation of this compound base.
Leucothis compound and Pernigraniline: Formed through reduction and oxidation, respectively.
Scientific Research Applications
Emeraldine has a wide range of applications in scientific research:
Electrochemical Energy Storage: Used in supercapacitors and rechargeable batteries due to its high conductivity and stability.
Sensors: Employed in chemical and biological sensors for detecting various analytes.
Anticorrosion Coatings: Applied as a protective layer to prevent corrosion in metals.
Flexible Electronics: Utilized in the development of flexible electronic devices due to its mechanical properties.
Mechanism of Action
The mechanism by which emeraldine exerts its effects is primarily through its ability to undergo redox reactions and protonation. The molecular targets include the nitrogen atoms in the polymer chain, which can be protonated or deprotonated, altering the polymer’s electrical properties. The pathways involved include electron transfer processes that facilitate the transition between different oxidation states .
Comparison with Similar Compounds
Emeraldine is often compared with other conducting polymers such as polypyrrole and polythiophene. While all these polymers exhibit electrical conductivity, this compound stands out due to its environmental stability and ease of synthesis . Similar compounds include:
Polypyrrole: Known for its high conductivity but less stable than this compound.
Polythiophene: Offers good conductivity and stability but is more challenging to synthesize.
This compound’s unique combination of stability, conductivity, and ease of synthesis makes it a valuable material in various scientific and industrial applications.
Properties
IUPAC Name |
4-N-[4-[4-[4-[[4-[4-[(4-phenyliminocyclohexa-2,5-dien-1-ylidene)amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]anilino]phenyl]benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N8/c49-34-6-8-36(9-7-34)51-38-14-16-40(17-15-38)53-42-22-24-44(25-23-42)55-46-30-32-48(33-31-46)56-47-28-26-45(27-29-47)54-43-20-18-41(19-21-43)52-39-12-10-37(11-13-39)50-35-4-2-1-3-5-35/h1-33,51,53,55H,49H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHYACRFJAUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=C(C=C3)N=C4C=CC(=NC5=CC=C(C=C5)NC6=CC=C(C=C6)NC7=CC=C(C=C7)NC8=CC=C(C=C8)N)C=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



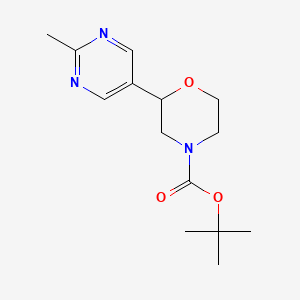
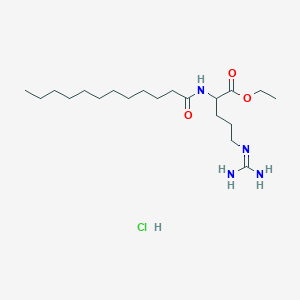
![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)
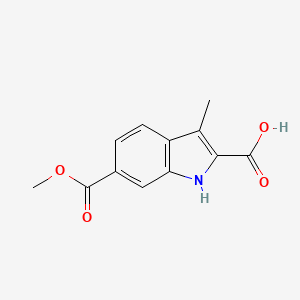
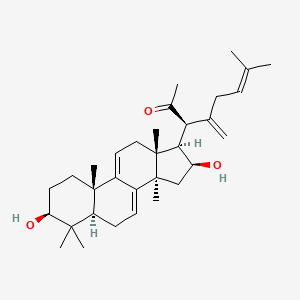
![1'H-Spiro[cyclohexane-1,4'-quinoline]](/img/structure/B8112624.png)
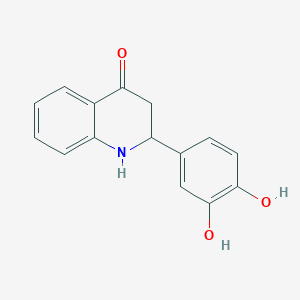
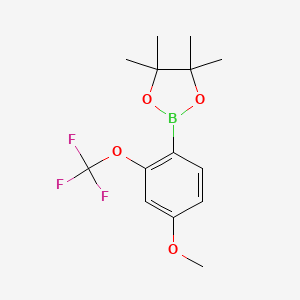

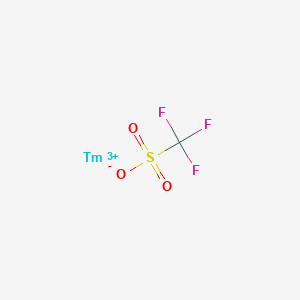
![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)
